Chloromethyl 2-butylhexanoate
Description
Chloromethyl 2-butylhexanoate is an ester derivative combining a chloromethyl group with a branched 2-butylhexanoate chain. The molecular formula is likely C₁₁H₂₁ClO₂, with a molecular weight approximating 220.7 g/mol (based on comparisons to ethylhexanoate derivatives in ). Key functional groups include:
- Chloromethyl group (–CH₂Cl): Enhances electrophilic reactivity, making the compound susceptible to nucleophilic substitution.
- 2-Butylhexanoate ester: A branched alkyl chain that increases steric hindrance and reduces volatility compared to linear esters.
Physical properties such as boiling point are expected to fall between 150–200°C, similar to 2-ethylhexyl acetate (199°C, ) but higher than smaller chlorinated esters like ethyl chloroformate (61°C, ). Applications may include use as an intermediate in organic synthesis or polymer production, though safety protocols are critical due to the reactive chloromethyl group .
Properties
CAS No. |
89312-21-0 |
|---|---|
Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
chloromethyl 2-butylhexanoate |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-7-10(8-6-4-2)11(13)14-9-12/h10H,3-9H2,1-2H3 |
InChI Key |
WOBUAGQWJQKJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Chloromethylation Reaction:
-
Alternative Method:
Industrial Production Methods: The industrial production of chloromethyl 2-butylhexanoate typically involves the chloromethylation of 2-butylhexanoic acid using chloromethyl methyl ether and zinc chloride as a catalyst. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Major Products:
Amides: Formed by the reaction of chloromethyl 2-butylhexanoate with amines.
Alcohols: Formed by the reduction of the ester functionality.
Carboxylic Acids: Formed by the oxidation of the ester functionality
Scientific Research Applications
Chemistry:
Synthesis of Polymers: Chloromethyl 2-butylhexanoate can be used as a monomer or a building block in the synthesis of various polymers.
Biology:
Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: The compound can be used in the design of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of chloromethyl 2-butylhexanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to form covalent bonds with various nucleophiles, facilitating its use in bioconjugation and polymer synthesis .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Chloromethyl 2-butylhexanoate with structurally related esters and chlorinated compounds:
Key Observations :
- Boiling Points: Longer alkyl chains (e.g., 2-butylhexanoate) increase boiling points due to greater van der Waals interactions. This compound is less volatile than ethyl chloroformate but comparable to 2-ethylhexyl acetate .
- Reactivity: The chloromethyl group in this compound is less reactive than acyl chlorides (e.g., 2-ethylhexanoyl chloride) but more reactive than non-chlorinated esters .
Research Findings and Critical Analysis
- Reactivity Trends: Chlorinated esters exhibit reactivity proportional to the electrophilicity of the chlorine atom. For example, ethyl chloroformate reacts vigorously with nucleophiles like water, while 2-ethylhexyl acetate is stable under similar conditions . This compound likely occupies an intermediate reactivity tier.
- Toxicity Gaps: Unlike bis(chloromethyl) ether (a carcinogen), this compound’s toxicity profile remains uncharacterized. This gap underscores the need for targeted toxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
